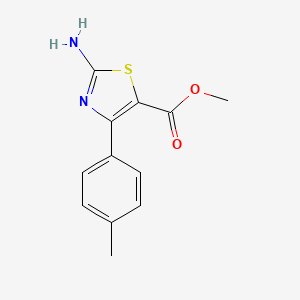

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-7-3-5-8(6-4-7)9-10(11(15)16-2)17-12(13)14-9/h3-6H,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGXVJGOSLEMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674818 | |

| Record name | Methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-44-2 | |

| Record name | Methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by M2APT5C are currently unknown. Thiazole compounds, to which M2APT5C belongs, have been found to have a wide range of biological activities and are of interest to researchers in the field of drug discovery. For example, some thiazole compounds have been shown to have anti-bacterial or anti-fungal activity.

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting or modulating its activity. This interaction can lead to changes in the enzyme’s conformation and function, affecting the overall biochemical pathway.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis. Additionally, this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of certain enzymes, inhibiting their activity and thereby altering the biochemical pathways they regulate. Additionally, this compound can activate or repress the transcription of specific genes, leading to changes in the levels of proteins involved in various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause alterations in cellular processes, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the glycolytic pathway, affecting the production of ATP and other key metabolites. Additionally, this compound can alter the levels of specific metabolites, leading to changes in cellular energy balance and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in certain compartments, influencing its localization and function. The distribution of this compound within tissues also affects its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound within the cell can also affect its interactions with other biomolecules and its overall impact on cellular processes.

Biological Activity

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate, a compound with significant biological potential, has been studied for its various pharmacological activities. This article synthesizes findings from diverse research studies to present a comprehensive overview of its biological activity, including its mechanisms and potential therapeutic applications.

- Chemical Formula : CHNOS

- CAS Number : 1133115-44-2

- Molecular Weight : 248.30 g/mol

- Melting Point : 201 °C

- Appearance : Pale yellow crystals

This compound exhibits its biological activity primarily through inhibition of specific enzymes and modulation of cellular pathways. Notably, it has shown potential as an inhibitor of carbonic anhydrase (CA), particularly the CA-III isoform. The presence of a carboxylic acid moiety at the 4-position is crucial for its inhibitory activity, as evidenced by structure-activity relationship (SAR) studies .

1. Carbonic Anhydrase Inhibition

The compound has demonstrated significant inhibitory effects on carbonic anhydrase III (CA-III), with a reported inhibition constant (K) of 0.5 μM. This enzyme plays a role in various physiological processes, including muscle contraction and protection against oxidative stress .

2. Antitumor Activity

This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells by disrupting key signaling pathways. The compound's structure allows it to interact with proteins involved in cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer agent .

3. Antimicrobial Properties

Research has also highlighted the antimicrobial potential of thiazole derivatives, including this compound. Its efficacy against various bacterial strains suggests that it may serve as a lead compound for developing new antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Scientific Research Applications

Biological Activities

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate exhibits a range of biological activities that make it a promising candidate for therapeutic applications:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties against various bacterial strains. It functions by inhibiting bacterial cell wall synthesis, leading to cell death. Notable findings include:

- Effective Against : Staphylococcus aureus and Escherichia coli with low minimum inhibitory concentrations (MICs).

- Mechanism : Disruption of cell wall integrity through enzyme inhibition.

Antifungal Activity

The compound also demonstrates antifungal effects, particularly against Candida albicans. Its mechanism involves disrupting fungal cell membranes, which increases permeability and results in cell lysis.

Anticancer Properties

This compound has been investigated for its anticancer potential:

- Cell Lines Tested : Studies have shown effectiveness against breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cell lines.

- Mechanism of Action : Induction of apoptosis through DNA damage and modulation of signaling pathways related to cell survival.

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Inhibition of cell wall synthesis | |

| Antifungal | Candida albicans | Disruption of cell membrane integrity | |

| Anticancer | MDA-MB-231, PANC-1 | Induction of apoptosis via DNA damage |

Case Studies

Several studies highlight the efficacy of this compound in various applications:

- Anticancer Study : A study evaluating the compound's effect on breast cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. Higher concentrations led to increased markers of apoptosis, such as cleaved caspase-3 .

- Antimicrobial Efficacy : Another study assessed antimicrobial properties against drug-resistant bacterial strains, indicating potential as a novel therapeutic agent for treating resistant infections .

- Inhibition Studies : The compound has been shown to inhibit key enzymes involved in cellular processes, enhancing its potential as a drug candidate .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their properties:

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. The trifluoromethyl (CF₃) group in the analog (CAS 1086375-61-2) introduces strong electron-withdrawing effects, which stabilize the thiazole ring and may reduce susceptibility to oxidative metabolism.

Solubility and Lipophilicity :

Preparation Methods

Conventional Synthesis via Cyclocondensation of Thiourea Derivatives

Method Overview:

This classical approach involves the cyclocondensation of thiourea with α-haloketones or α-haloesters, leading to the formation of the thiazole ring. The process typically proceeds under reflux conditions in suitable solvents such as ethanol or acetic acid.

- Preparation of α-haloketone or α-haloester: Starting from appropriate precursors such as 2-chloroacetyl derivatives.

- Cyclocondensation with thiourea: Thiourea reacts with the halogenated carbonyl compound, leading to ring closure.

- Substituent introduction: The p-tolyl group can be introduced via substitution reactions on the precursor or through subsequent aromatic substitution steps.

- A typical method reports using 2-chloroacetyl derivatives and thiourea in ethanol, with refluxing for 12-24 hours, yielding the desired methyl 2-amino-4-p-tolylthiazole-5-carboxylate with yields around 50-60%.

Modified Method Using Ethyl 2-Chloroacetoacetate and Sodium Carbonate

Method Overview:

A more efficient and environmentally friendly route involves the reaction of ethyl 2-chloroacetoacetate with thiourea in ethanol, catalyzed by sodium carbonate, under controlled temperature conditions.

- Ethanol solution (10-35% concentration) containing thiourea and sodium carbonate is prepared.

- The mixture is heated to 40-55°C.

- Ethyl 2-chloroacetoacetate is added dropwise over 20-30 minutes.

- The reaction mixture is maintained at 60-70°C for 5-5.5 hours.

- Post-reaction, the mixture is cooled, solvent is distilled off, and the product is isolated via filtration after pH adjustment with caustic soda to pH 9-10.

- This method yields this compound with high purity and yields exceeding 98%.

- Variations in solvent concentration and reaction temperature optimize yield and purity.

| Parameter | Optimal Range | Notes |

|---|---|---|

| Ethanol concentration | 10-35% | Affects solubility and reaction rate |

| Sodium carbonate amount | 0.3-3.3 g per 200 mL ethanol | Catalyst role |

| Temperature during addition | 40-55°C | Controls reaction rate |

| Insulation temperature | 60-70°C | Ensures complete cyclization |

| Reaction time | 5-5.5 hours | Ensures high yield |

One-Pot Synthesis Using Ethyl 2-Chloroacetoacetate and Thiourea

Method Overview:

This approach simplifies the process by combining all reactants in a single vessel, reducing reaction steps and time.

- Ethanol (10-35%) containing thiourea and sodium carbonate is prepared.

- Ethyl 2-chloroacetoacetate is added dropwise at 43-45°C.

- The mixture is stirred and maintained at 64-66°C for 5-5.5 hours.

- After cooling, the product is isolated after pH adjustment and filtration.

- Yields of over 98% are reported, with the product melting point around 172-173°C, indicating high purity.

Alternative Routes via Microwave-Assisted Synthesis

Method Overview:

Microwave irradiation accelerates the cyclization process, significantly reducing reaction time.

- Reactants are dissolved in ethanol or acetic acid.

- Microwave irradiation at 100-150°C for 10-15 minutes.

- Post-reaction workup involves filtration and purification.

- While rapid, this method is less suitable for large-scale production due to equipment limitations.

- Yields are comparable to conventional methods but with shorter reaction times.

Summary of Key Research Findings

| Method | Solvent | Temperature | Reaction Time | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Classical reflux | Ethanol | Reflux (~78°C) | 12-24 h | 50-60% | Well-established | Long reaction time, energy-intensive |

| Ethanol/Sodium carbonate | Ethanol | 40-70°C | 5-6 h | >98% | High yield, eco-friendly | Requires precise temperature control |

| Microwave-assisted | Ethanol/Acetic acid | 100-150°C | 10-15 min | Similar to conventional | Rapid, energy-efficient | Equipment cost, scale-up issues |

Q & A

Basic: What synthetic methodologies are optimal for preparing Methyl 2-amino-4-p-tolylthiazole-5-carboxylate, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via cyclocondensation reactions using substituted thiazole precursors. A catalyst-free, aqueous ethanol-mediated approach is effective for analogous thiazole derivatives, enabling mild conditions (60–80°C) and avoiding hazardous solvents . Key optimizations include:

- Substituent tuning : Replace the p-tolyl group with electron-withdrawing/donating groups (e.g., nitro, methoxy) to adjust reactivity .

- Solvent selection : Ethanol/water mixtures improve yield and reduce byproducts by stabilizing intermediates through hydrogen bonding .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) followed by recrystallization enhances purity .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Assign signals for the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and methyl ester (δ 3.7–3.9 ppm). The p-tolyl group’s methyl protons typically appear at δ 2.3–2.5 ppm .

- HRMS : Confirm molecular ion peaks ([M+H]+) with mass accuracy <5 ppm. For C12H13N2O2S, expect m/z ~273.070 .

- X-ray crystallography : Use SHELX for structure refinement. WinGX/ORTEP can visualize anisotropic displacement ellipsoids and validate bond lengths/angles (e.g., thiazole C–N: ~1.32 Å) .

Advanced: How can crystallographic data contradictions (e.g., disorder in the thiazole ring) be resolved during structural refinement?

Answer:

- Disorder modeling : Apply SHELXL’s PART instruction to split disordered atoms, refining occupancy factors iteratively .

- Twinned data : Use SHELXE for detwinning via HKLF5 format. Validate with R1/Rw convergence (<0.05 difference) .

- Validation tools : Check PLATON’s ADDSYM for missed symmetry and Mercury’s Hirshfeld surfaces for intermolecular interactions .

Advanced: How do computational methods (DFT, docking) enhance understanding of this compound’s electronic properties and bioactivity?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) to predict frontier orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular docking : Dock into target proteins (e.g., kinases) using AutoDock Vina. Parameterize force fields with partial charges derived from Gaussian09 .

- SAR analysis : Correlate substituent effects (e.g., p-tolyl vs. chlorophenyl) with binding affinities using IC50/ΔG values .

Advanced: What strategies mitigate instability of the methyl ester group during biological assays?

Answer:

- pH control : Maintain assays at pH 6.5–7.5 to slow hydrolysis. Use phosphate buffers over Tris (avoids nucleophilic attack) .

- Prodrug design : Replace the ester with amides or carbamates for enhanced stability. Validate via LC-MS stability studies (24-hour degradation <10%) .

- Storage : Lyophilize and store at -20°C under argon to prevent oxidation .

Advanced: How can structural analogs of this compound be systematically explored for pharmacological screening?

Answer:

- Library design : Use combinatorial chemistry to vary the 4-p-tolyl and 5-carboxylate groups. Prioritize analogs with ClogP 1.5–3.5 for optimal bioavailability .

- High-throughput screening : Employ SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., MTT for cytotoxicity) .

- QSAR modeling : Train models with descriptors like molar refractivity and topological polar surface area (TPSA) to predict activity .

Advanced: How are spectral data contradictions (e.g., NMR vs. computational predictions) reconciled?

Answer:

- Solvent effects : Simulate NMR shifts with COSMO-RS in Gaussian to account for solvent polarity (e.g., DMSO vs. CDCl3) .

- Dynamic effects : Perform MD simulations (AMBER) to model conformational averaging, correcting for rotameric states in solution .

- Experimental validation : Compare with solid-state NMR or variable-temperature NMR to isolate static vs. dynamic discrepancies .

Advanced: What are the challenges in synthesizing enantiopure derivatives, and how are they addressed?

Answer:

- Chiral resolution : Use HPLC with Chiralpak AD-H columns (hexane/isopropanol). Monitor enantiomeric excess (ee) via CD spectroscopy .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in Pd-catalyzed cross-couplings to install stereocenters .

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with (+)-dibenzoyl tartaric acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.